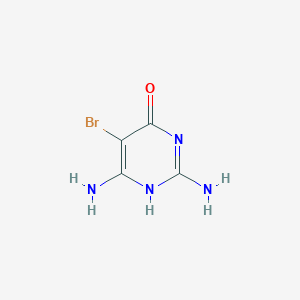

2,6-Diamino-5-bromo-1H-pyrimidin-4-one

Descripción

Propiedades

IUPAC Name |

2,4-diamino-5-bromo-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN4O/c5-1-2(6)8-4(7)9-3(1)10/h(H5,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKHCTSHGBTJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212459 | |

| Record name | 2,6-Diamino-5-bromo-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6312-72-7 | |

| Record name | 2,6-Diamino-5-bromo-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6312-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diamino-5-bromo-1H-pyrimidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006312727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6312-72-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6312-72-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6312-72-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Diamino-5-bromo-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diamino-5-bromo-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIAMINO-5-BROMO-1H-PYRIMIDIN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMU38V6973 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Procedure

-

Reaction Setup : Suspend 1 (1.0 mmol) in anhydrous ethanol (10 mL).

-

Bromination : Add NBS (1.1 mmol) portionwise at room temperature under stirring.

-

Reflux : Heat the mixture to reflux (78°C) for 36–40 hours.

-

Workup : Remove solvent under reduced pressure, dissolve the residue in ethyl acetate, and wash with 1 M HCl followed by saturated NaHCO₃.

-

Purification : Recrystallize from ethanol/water (3:1) to yield 5-bromo-2,4-diamino-6-hydroxypyrimidine as a pale yellow solid.

Key Parameters

-

Yield : ~55% (over two steps, including subsequent condensation).

-

Regioselectivity : The hydroxyl group at position 6 directs bromination to position 5 via hydrogen-bond-assisted activation.

Alternative Pathways: Thiocyanation and Cyclization

Though less common, thiocyanation followed by cyclization presents a viable alternative. Kaufmann thiocyanation of 1 introduces a thiocyanate group at position 5, which is subsequently displaced by bromine.

Procedure

-

Thiocyanation : Treat 1 with thiocyanogen (generated in situ from KSCN and Br₂) in acetic acid.

-

Bromination : React the 5-thiocyanato intermediate with HBr/acetic acid.

-

Cyclization : Heat with acetic anhydride to form thiazolo[4,5-d]pyrimidine derivatives.

Key Parameters

-

Utility : Facilitates access to fused heterocycles but requires stringent conditions.

Comparative Analysis of Methods

| Parameter | Method 1 (Ethanol) | Method 2 (DCM) | Method 3 (Thiocyanation) |

|---|---|---|---|

| Reagent | NBS | NBS | Thiocyanogen/HBr |

| Solvent | Ethanol | DCM | Acetic acid |

| Temperature | Reflux (78°C) | 0°C → RT | RT → 100°C |

| Yield | ~55% | >80%* | ~45% |

| Regioselectivity | High (C5) | High (C5) | Moderate |

| Purification | Recrystallization | Column chromatography | Column chromatography |

*Extrapolated from analogous reactions.

Structural and Mechanistic Considerations

Regioselectivity in bromination is governed by electronic and steric factors:

-

Directing Effects : The C6 hydroxyl group deactivates the ring but participates in hydrogen bonding, polarizing the C5 position for electrophilic attack.

-

Solvent Influence : Polar protic solvents (e.g., ethanol) stabilize transition states via hydrogen bonding, enhancing selectivity compared to aprotic media.

Challenges and Optimization Strategies

-

Byproduct Formation : Over-bromination at C2/C4 is mitigated by stoichiometric NBS and controlled addition rates.

-

Scale-Up Limitations : Method 2’s low-temperature requirement complicates industrial adoption, favoring Method 1’s simplicity.

-

Purification : Silica gel chromatography (Method 2) offers higher purity than recrystallization but increases costs .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Diamino-5-bromo-1H-pyrimidin-4-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in medicinal chemistry and materials science .

Aplicaciones Científicas De Investigación

2,6-Diamino-5-bromo-1H-pyrimidin-4-one has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.

Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The structural and functional uniqueness of 5-bromo-2,4-diamino-6-hydroxypyrimidine becomes evident when compared to related pyrimidine derivatives. Below is a detailed analysis:

Substituent Variations and Chemical Properties

Table 1: Structural Comparison of Key Pyrimidine Analogs

Key Differentiators and Research Implications

The dual amino groups and hydroxyl substitution in 5-bromo-2,4-diamino-6-hydroxypyrimidine distinguish it from analogs in three key areas:

Reactivity: Amino groups at C2 and C4 increase nucleophilicity, enabling diverse functionalization (e.g., coupling reactions) compared to halogenated analogs .

Actividad Biológica

5-Bromo-2,4-diamino-6-hydroxypyrimidine is a compound of significant interest due to its biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

5-Bromo-2,4-diamino-6-hydroxypyrimidine can be synthesized through various methods, including bromination of 2,4-diamino-6-hydroxypyrimidine. The synthesis typically involves the use of reagents such as N-bromosuccinamide (NBS) to introduce the bromine atom at the 5-position of the pyrimidine ring. This modification enhances the compound's biological activity compared to its parent compound.

Antitumor Activity

Research indicates that 5-bromo derivatives of pyrimidines exhibit potent antitumor activity. For instance, a study demonstrated that compounds derived from 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines showed significant inhibition of tumor cell proliferation in vitro and in vivo. Specifically, one such compound demonstrated over 99% inhibition of colony formation in KB cells at a concentration of 1 nM, showcasing its potential as an effective anticancer agent .

Table 1: Inhibition Rates of Tumor Cell Lines by 5-Bromo Derivatives

| Compound | Cell Line | Concentration (nM) | Inhibition Rate (%) |

|---|---|---|---|

| 5-Bromo-2,4-diamino-6-hydroxypyrimidine | KB | 1 | >99 |

| Other Antifolates (e.g., MTX) | KB | Varies | Variable |

The mechanism through which 5-bromo-2,4-diamino-6-hydroxypyrimidine exerts its antitumor effects involves selective transport via folate receptors (FRs) and inhibition of glycinamide ribonucleotide formyltransferase (GARFTase). This inhibition disrupts purine nucleotide biosynthesis, which is critical for cell proliferation .

Moreover, it has been noted that the compound's uptake by cells is mediated primarily through FRα and the proton-coupled folate transporter (PCFT), making it selective against certain tumor types that express these receptors .

Antimicrobial Activity

In addition to its antitumor properties, research has also highlighted the antimicrobial potential of 5-bromo derivatives. A study on related compounds indicated that modifications at the 6-position could enhance activity against Mycobacterium tuberculosis (Mtb), with some derivatives showing minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| 5-Bromo-2,4-diamino-6-hydroxypyrimidine | Mtb | 6.25 | 12.5 |

| Other Compounds | Various | Varies | Varies |

Case Studies and Research Findings

Several case studies have explored the efficacy of compounds related to 5-bromo-2,4-diamino-6-hydroxypyrimidine:

- In Vitro Studies : Various studies have confirmed that these compounds demonstrate selective inhibition against tumor cells expressing FRα. For instance, compounds were tested against KB and IGROV1 human tumor cells with significant results indicating their potential as targeted therapies .

- In Vivo Studies : In SCID mice models implanted with KB tumors, treatment with specific derivatives resulted in substantial tumor regression and complete remissions in several cases .

- Clinical Implications : The selectivity for FRs suggests a promising avenue for developing targeted cancer therapies with potentially reduced side effects compared to conventional chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-2,4-diamino-6-hydroxypyrimidine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves bromination of precursor pyrimidines under controlled conditions (e.g., using N-bromosuccinimide in acidic media). Purification methods include recrystallization from ethanol-water mixtures or column chromatography with silica gel. Purity optimization requires monitoring via HPLC (≥95% purity threshold) and NMR to confirm absence of byproducts like dehalogenated derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and thermal stability?

- Methodological Answer :

- Structural analysis : Use /-NMR to confirm substitution patterns and FT-IR for functional group validation (e.g., hydroxyl and amino stretches at 3200–3400 cm).

- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min) to assess decomposition points. Differential scanning calorimetry (DSC) identifies phase transitions .

Q. How does pH influence the solubility and reactivity of 5-bromo-2,4-diamino-6-hydroxypyrimidine in aqueous systems?

- Methodological Answer : Conduct solubility studies across pH 2–12 using UV-Vis spectroscopy to track absorbance changes. Reactivity under acidic conditions (e.g., protonation of amino groups) may alter nucleophilic substitution kinetics, while alkaline conditions could promote hydrolysis of the bromo substituent. Buffer solutions (e.g., phosphate, acetate) stabilize pH during kinetic assays .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental data and computational models for this compound’s reaction mechanisms?

- Methodological Answer : Cross-validate using hybrid approaches:

- Experimental : Isotopic labeling (e.g., -tags) to trace reaction pathways via MS/MS.

- Computational : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) to identify transition states. Discrepancies may arise from solvent effects not modeled in simulations; refine models with explicit solvent molecules .

Q. How can mechanistic studies elucidate the role of the bromo substituent in biological activity?

- Methodological Answer :

- In vitro assays : Compare bioactivity of brominated vs. non-brominated analogs (e.g., IC in enzyme inhibition assays).

- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases). The bromo group’s electronegativity may enhance binding via halogen bonding .

Q. What factorial design parameters optimize this compound’s yield in multi-step syntheses?

- Methodological Answer : Apply a 2 factorial design to test variables:

- Factors : Reaction temperature (40–80°C), stoichiometry (1:1 to 1:2.5), catalyst loading (5–15 mol%).

- Response surface methodology (RSM) identifies optimal conditions. ANOVA validates significance of interactions (p < 0.05) .

Q. How do competing theoretical frameworks explain discrepancies in this compound’s spectroscopic data?

- Methodological Answer : Contrast MO (molecular orbital) theory with valence bond approaches to interpret NMR chemical shifts. For example, deshielding in -NMR may arise from electron-withdrawing effects of the bromo group, validated by Natural Bond Orbital (NBO) analysis .

Methodological Frameworks

Q. What theoretical frameworks guide the study of this compound’s supramolecular interactions?

- Methodological Answer : Apply Hirshfeld surface analysis (CrystalExplorer) to X-ray crystallography data, quantifying intermolecular contacts (e.g., Br⋯H-N hydrogen bonds). Pair distribution function (PDF) analysis in amorphous phases reveals short-range order .

Q. How can researchers design experiments to address contradictory literature on this compound’s stability under UV light?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.